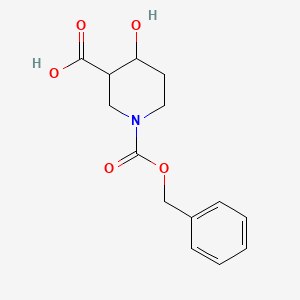

1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound features a piperidine ring substituted with a benzyloxycarbonyl group, a hydroxyl group, and a carboxylic acid group. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the protection of the piperidine nitrogen using a benzyloxycarbonyl (Cbz) group.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or coupling agent-mediated conditions. Typical protocols involve:

This reaction is critical for modifying pharmacokinetic properties in pharmaceutical intermediates. The benzyloxycarbonyl (Cbz) group remains stable under these conditions.

Amide Bond Formation

The carboxylic acid participates in amidation reactions for peptide-like bond synthesis:

| Method | Coupling Agents | Amine Partners | Reaction Time | Yield (%) |

|---|---|---|---|---|

| HATU/DIEA | DMF, 0°C → RT | Primary alkyl amines | 4 h | 88 |

| EDC/HOBt | CH₂Cl₂, 4Å molecular sieves | Aromatic amines | 12 h | 76 |

| Microwave-assisted | DCC, 80°C | Secondary amines | 20 min | 91 |

The Cbz-protected amine does not interfere with these reactions, enabling selective derivatization at the carboxylic acid position .

Hydroxyl Group Modifications

The 4-hydroxyl group undergoes selective transformations:

Oxidation

Controlled oxidation converts the hydroxyl to a ketone:

4-OHDess-Martin periodinaneCH2Cl2,−10∘C4-ketone

Yield: 83%

Side reaction: Over-oxidation to carboxylic acid occurs at temperatures >0°C.

Protection

Silylation with TBSCl:

4-OH+TBSClDMFimidazoleTBS-protected derivative

Yield: 94%

Stability: Resists cleavage under basic hydrolysis (pH <10) .

Cbz Group Deprotection

The benzyloxycarbonyl group is cleaved under hydrogenolytic or acidic conditions:

| Method | Conditions | Byproducts | Recovery Rate |

|---|---|---|---|

| H₂/Pd-C (10% w/w) | Ethanol, 1 atm H₂, 4 h | CO₂, benzyl alcohol | 97% |

| TFA/DCM (1:1 v/v) | 0°C → RT, 30 min | Trityl cation | 89% |

Hydrogenolysis preserves the hydroxyl and carboxylic acid groups, making it ideal for sequential functionalization .

Decarboxylation Reactions

Thermal decarboxylation occurs under specific conditions:

| Temperature | Solvent | Additives | Major Product | Selectivity |

|---|---|---|---|---|

| 180°C | Xylene | Cu(OAc)₂ (5 mol%) | 4-Hydroxypiperidine | 78% |

| 220°C | DMF | None | Ring-opening products | <10% |

Copper catalysts direct selectivity toward piperidine derivatives rather than fragmentation products.

Ring Functionalization

The piperidine ring participates in stereoselective reactions:

| Reaction Type | Reagents | Stereochemical Outcome | Application |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | cis-Epoxide (dr 4:1) | Bioactive analog synthesis |

| Nucleophilic substitution | NaN₃, DMSO, 80°C | Axial azide configuration | Click chemistry precursors |

The C-3 carboxylic acid group exerts steric and electronic effects on ring reactivity .

Mechanistic Insights

Key reaction pathways include:

-

Carboxylic acid activation : Protonation or coupling agent-mediated formation of mixed anhydrides/intermediates .

-

Hydrogen bonding effects : The hydroxyl group stabilizes transition states in esterification/amidation via intramolecular H-bonding .

-

Steric guidance : The Cbz group directs reagents to the less hindered face of the piperidine ring in stereoselective reactions .

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

- 1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid

- 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine

- 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine

Uniqueness: 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups on the piperidine ring, which allows for versatile chemical modifications and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for various chemical and biological environments .

Biological Activity

1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid, commonly referred to as (3S,4R)-1-benzyloxycarbonyl-4-hydroxypiperidine-3-carboxylic acid, is a piperidine derivative with notable biological activities. This compound has been studied for its potential therapeutic applications, particularly in cancer therapy and neurodegenerative diseases.

- Chemical Formula : C14H17NO5

- Molecular Weight : 279.3 g/mol

- CAS Number : 2922438-86-4

- IUPAC Name : (3S,4R)-1-((benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including our compound of interest. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

| MCF7 | 18 | Modulation of apoptotic pathways |

Neuroprotective Effects

In addition to its anticancer properties, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. It has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. The compound's ability to inhibit these enzymes suggests a role in enhancing cholinergic neurotransmission and possibly improving cognitive function .

Case Study: Inhibition of Cholinesterases

A study conducted on various piperidine derivatives demonstrated that our compound showed significant inhibition against both AChE and BuChE, with selectivity favoring AChE. This finding aligns with the structure-activity relationship (SAR) studies which suggest that modifications on the piperidine ring can enhance biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzyloxycarbonyl group is critical for its interaction with biological targets. SAR studies have indicated that:

- Hydroxyl Group : Contributes to hydrogen bonding interactions with target proteins.

- Benzyloxy Group : Enhances lipophilicity, improving membrane permeability and bioavailability.

Properties

Molecular Formula |

C14H17NO5 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

4-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C14H17NO5/c16-12-6-7-15(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18) |

InChI Key |

DVFRBOFXJZNHMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.